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Compound of Interest

Compound Name: Methanetricarboxylic acid

Cat. No.: B12073692

For researchers and professionals in the fields of chemistry and drug development,
understanding the history of key organic molecules provides a valuable context for
contemporary synthesis and application. Methanetricarboxylic acid, a molecule with a simple
yet intriguing structure, presents a unique case study in chemical discovery. Its history is not
one of a straightforward isolation, but rather a story told through the successful synthesis and
characterization of its more stable ester derivatives, most notably triethyl
methanetricarboxylate. The inherent instability of the free acid, which readily undergoes
decarboxylation, meant that its existence was confirmed and its chemistry explored primarily
through the work on its esters.

The Challenge of an Unstable Acid

Methanetricarboxylic acid, with three carboxylic acid groups attached to a single carbon
atom, is prone to losing a molecule of carbon dioxide to form malonic acid. This inherent
instability has made the isolation of the free acid a significant challenge, and it is not a
commercially available compound. Consequently, the scientific journey into this chemical class
began with the synthesis of its more stable ester derivatives.

Early Syntheses of Triethyl Methanetricarboxylate

The late 19th and early 20th centuries saw pioneering work in the synthesis of triethyl
methanetricarboxylate, also known as tricarbethoxymethane. These early methods laid the
groundwork for subsequent, more efficient procedures.
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Conrad and Guthzeit (1882): One of the earliest reported syntheses was by M. Conrad and M.
Guthzeit. Their approach involved the reaction of ethyl chloroformate with sodiomalonic ester.
This method established a foundational strategy for the formation of the C-C bond necessary to
introduce the third carboxyl group.

Bouveault (1898): L. Bouveault later investigated the reaction of ethyl chloroformate with
sodiomalonic ester, likely refining the conditions and understanding of this important
transformation.

Lund and Bjerrum (1931): A significant advancement came from the work of H. Lund and J.
Bjerrum. Their research contributed to the understanding of the reaction and led to improved
synthetic protocols.

These early explorations paved the way for more optimized and reliable synthetic methods,
such as the one detailed in Organic Syntheses.

Quantitative Data: Physical Properties of Triethyl
Methanetricarboxylate

The physical properties of triethyl methanetricarboxylate have been well-characterized over the
years. The following table summarizes key quantitative data.

Property Value Reference
Molecular Formula C10H1606 [1]
Molecular Weight 232.23 g/mol [1]

Melting Point 25-26 °C (lit.) [2]

Boiling Point 253 °C (lit.)

130 °C at 10 mmHg [3]

Density 1.095 g/mL at 25 °C (lit.) [2]
Refractive Index (n20/D) 1.424 (lit.)
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Experimental Protocols: The Lund and Voigt
Synthesis (1937)

A detailed and reliable method for the preparation of triethyl methanetricarboxylate was
submitted to Organic Syntheses by Hakon Lund and Axel Voigt, based on earlier work. This
procedure, which utilizes magnesium, provides a high-yield synthesis.

Reaction: CH2(COOC:zHs)2 + C2HsOH + Mg - Mg(OC2zHs)(CH(COOC:2Hs)2) + H2 Mg(OCzH5s)
(CH(COOC:2Hs)2) + CICOOC2Hs — CH(COOC:2HSs)3 + Mg(OC2Hs)ClI

Materials:

e Magnesium turnings: 25 g (1.03 gram atoms)
e Absolute ethanol: 105 cc (80 g)

o Carbon tetrachloride: 1 cc

o Ethyl malonate: 160 g (151 cc, 1 mole)

o Ethyl chloroformate: 100 cc (1.05 moles)

e Dry ether: 400 cc

 Dilute acetic acid

Procedure:

 In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of 25 g of
magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a
mixture of 160 g of ethyl malonate and 80 cc of absolute ethanol is gently heated to initiate
the reaction, evidenced by hydrogen evolution.

e The remainder of the ethyl malonate-ethanol mixture is added through the condenser at a
rate that maintains a vigorous but controlled reaction.
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 After the initial reaction subsides, the flask is cooled, and 300 cc of dry ether is added. The
mixture is then heated on a steam bath to complete the formation of the magnesium salt.

e The flask is removed from the steam bath, and a mixture of 100 cc of ethyl chloroformate
and 100 cc of dry ether is added from a dropping funnel at a rate that maintains vigorous
boiling.

e The reaction is completed by heating on the steam bath for an additional fifteen minutes.

e The resulting viscous magnesium compound is cautiously decomposed by adding a cooled
solution of 75 cc of acetic acid in 300 cc of water.

e The ether layer is separated, and the aqueous layer is extracted with 100 cc of ether.

e The combined ether solutions are washed with water, dried with sodium sulfate, and the
ether is distilled off.

e The residue is distilled under reduced pressure. The pure tricarbethoxymethane distills at
130°C at 10 mmHg.[3]

Yield: 204-215 g (88-93% of the theoretical amount).[3] Melting Point of Product: 28-29°C.[3]

Logical Progression of Discovery

The discovery and characterization of methanetricarboxylic acid's chemistry followed a
logical progression, dictated by the compound's inherent instability.
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Logical progression of the discovery of methanetricarboxylic acid’'s chemistry.

Synthetic Pathway of Triethyl Methanetricarboxylate

The synthesis of triethyl methanetricarboxylate from ethyl malonate involves two key steps, as
detailed in the Lund and Voigt procedure.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12073692?utm_src=pdf-body-img
https://www.benchchem.com/product/b12073692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12073692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Reactants

Ethyl Malonate M m Ethyl Chloroformate

\Tacﬂ%n St;gz/

Step 1: Formation of Magnesium Ethoxy Malonate
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Step 2: Reaction with Ethyl Chloroformate
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Simplified workflow for the synthesis of triethyl methanetricarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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